1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is a synthetic organic compound characterized by the presence of a urea linkage, a chloro-substituted methoxyphenyl group, and a hydroxy-substituted dithiepan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea typically involves the following steps:
Formation of the Urea Linkage: The reaction between 5-chloro-2-methoxyaniline and an isocyanate derivative, such as 2-methoxyphenyl isocyanate, under controlled conditions to form the urea linkage.
Introduction of the Dithiepan Ring: The hydroxy-substituted dithiepan ring can be introduced through a nucleophilic substitution reaction involving a suitable precursor, such as a halogenated dithiepan derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group in the dithiepan ring can be oxidized to form corresponding ketones or aldehydes under suitable conditions.
Reduction: The urea linkage can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the methoxyphenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage can form hydrogen bonds with active site residues, while the chloro and methoxy groups can participate in hydrophobic interactions. The hydroxy group in the dithiepan ring can also form hydrogen bonds, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.
1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiourea: Contains a thiourea linkage instead of a urea linkage.
Uniqueness
1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the urea linkage, chloro-substituted methoxyphenyl group, and hydroxy-substituted dithiepan ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S2/c1-20-12-3-2-10(15)6-11(12)17-13(18)16-7-14(19)8-21-4-5-22-9-14/h2-3,6,19H,4-5,7-9H2,1H3,(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUMNSYKURNXRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2(CSCCSC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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